molecular formula C17H14O7 B191092 Cirsiliol CAS No. 34334-69-5

Cirsiliol

Cat. No. B191092
CAS RN: 34334-69-5
M. Wt: 330.29 g/mol
InChI Key: IMEYGBIXGJLUIS-UHFFFAOYSA-N
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Description

Cirsiliol is a dimethoxyflavone, a type of flavone substituted by methoxy groups at positions 6 and 7 and hydroxy groups at positions 5, 3’, and 4’ respectively . It is a plant metabolite and is functionally related to a flavone . It is found in plants like Achillea setacea and Salvia officinalis . Cirsiliol has been found to have anti-inflammatory, antitumor, sedative, and hypnotic effects .


Molecular Structure Analysis

Cirsiliol has a molecular formula of C17H14O7 . Its IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one .


Physical And Chemical Properties Analysis

Cirsiliol has a molecular weight of 330.29 g/mol . Its InChI is 1S/C17H14O7/c1-22-14-7-13-15 (16 (21)17 (14)23-2)11 (20)6-12 (24-13)8-3-4-9 (18)10 (19)5-8/h3-7,18-19,21H,1-2H3 .

Scientific Research Applications

Antitumor Potential and Bioavailability

Cirsiliol, a flavone found in many Lamiaceae species, has significant cytotoxic activity against tumor cell lines. A study developed a cirsiliol-β-cyclodextrin inclusion complex to increase its solubility and bioavailability, enhancing its antitumor potential. This research demonstrates the improved efficacy of cirsiliol in inhibiting tumor growth without the side effects common in conventional drugs like doxorubicin (Oliveira et al., 2019).

Anticancer Nanomedicine

Cirsiliol has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), an enzyme involved in various cancer types. A study focused on developing a polymeric nanoscale formulation of cirsiliol to enhance its biopharmaceutical properties, leading to the creation of cirsiliol-encapsulated nanocapsules. This novel formulation presents a promising approach for delivering cirsiliol as an effective anticancer compound (Al-Shalabi et al., 2020).

Melanoma Treatment

In the context of malignant melanoma, cirsiliol has been investigated for its ability to suppress the Epithelial to Mesenchymal Transition (EMT) in metastatic melanoma cells. The study found that cirsiliol effectively restrains colony formation and migration of metastatic melanoma cells by targeting the PI3K/Akt/NF-κB signaling pathway. This positions cirsiliol as a potential compound in managing malignant melanoma (Prasad et al., 2019).

Radiotracer for Melanoma Detection

Cirsiliol has also been explored as a potential radiotracer for detecting melanoma tumors. A study involving the labeling of cirsiliol with Re/[99mTc]Tc demonstrated high tumor uptake, suggesting its utility in identifying melanoma tumors in vivo (Ahangari et al., 2021).

Sedative and Hypnotic Properties

A study investigated Salvia guaranitica, which contains cirsiliol, for its sedative and hypnotic effects. The research demonstrated that cirsiliol exhibits hypnotic actions and does not produce myorelaxant or anticonvulsant effects, suggesting its potential use as a natural sedative and hypnotic agent (Viola et al., 1997).

Future Directions

Cirsiliol has shown promise in various studies for its potential therapeutic effects. For instance, it has been found to inhibit the growth of osteosarcoma cells and induce apoptosis, suggesting it may be a promising treatment option for osteosarcoma . Additionally, it has been found to inhibit ATP synthesis and decrease the energy balance in methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) strains, suggesting potential use in combating antibiotic-resistant bacteria .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYGBIXGJLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187907
Record name Cirsiliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cirsiliol

CAS RN

34334-69-5
Record name Cirsiliol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsiliol
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Record name Cirsiliol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34334-69-5
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Record name CIRSILIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
AP Oliveira, ALN Silva, LGFC Viana, MG Silva… - Heliyon, 2019 - cell.com
… cirsiliol is being used in cancer therapy, its pharmacological potential is limited by its low solubility and bioavailability. In this paper, a cirsiliol-β-… In addition, this study showed that cirsiliol …
Number of citations: 19 www.cell.com
HJ Lim, HJ Jang, SG Bak, S Lee, SW Lee… - Bioorganic & Medicinal …, 2019 - Elsevier
Many studies have identified and described various medicinal effects of cirsiliol. Here, we investigated the signaling pathway involved in the anti-inflammatory effects of cirsiliol on IL-6-…
Number of citations: 21 www.sciencedirect.com
DK Patel - Current Bioactive Compounds, 2022 - ingentaconnect.com
… potential of the cirsiliol in medicine. Different scientific research data of cirsiliol have been … Detail pharmacological activities of cirsiliol in medicine have been evaluated in the present …
Number of citations: 5 www.ingentaconnect.com
JH Kang, EG Kim, W Kim, KM Seong, HS Youn… - Journal of Biological …, 2013 - ASBMB
… inhibition effects of rhamnetin and cirsiliol we observed in vitro. In … or cirsiliol compared with irradiation alone. Taken together, our findings provided evidence that rhamnetin and cirsiliol …
Number of citations: 189 www.jbc.org
L Carlini, G Tancreda, V Iobbi, F Caicci, S Bruno… - Cells, 2022 - mdpi.com
… production by cirsiliol. Moreover, cirsiliol was effective in reducing the free radical production by the OS exposed to ambient light. We report a considerable protective effect of cirsiliol on …
Number of citations: 7 www.mdpi.com
X Jia, C Huang, Y Hu, Q Wu, F Liu… - … of Experimental & …, 2021 - jeccr.biomedcentral.com
… the binding and inhibition of TYK2 by cirsiliol. Cell proliferation, western blot and … Cirsiliol could inhibit ESCC growth in vitro and in vivo. TYK2 is a potential target in ESCC, and cirsiliol …
Number of citations: 18 jeccr.biomedcentral.com
EH Mustafa, MA Zarga, S Sabri… - International journal of …, 1995 - Taylor & Francis
… The latter study suggested that cirsiliol inhibits Ca2+ influx … cirsiliol on other smooth muscle-containing preparations from the rat. The results support the previous conclusion that cirsiliol …
Number of citations: 14 www.tandfonline.com
P Prasad, A Vasas, J Hohmann, A Bishayee… - International Journal of …, 2019 - mdpi.com
… the potential of cirsiliol, a flavonoid … Cirsiliol was found to be effective in restraining the colony formation and migration of fibronectin-induced B16F10 metastatic melanoma cells. Cirsiliol …
Number of citations: 31 www.mdpi.com
T Jiang, L Peng, Q Wang, B Huang, D Peng… - Cancer Cell …, 2022 - Springer
… cirsiliol potentially bound to the SH2 domain of STAT3, the key domain for the functional activation of STAT3. Moreover, it was found that cirsiliol … Comparing with cirsiliol group, we found …
Number of citations: 2 link.springer.com
H Hu, W Du, W Zhang, J Fang - International Journal of Biological …, 2022 - Elsevier
… with cirsiliol. In addition, cellular assays demonstrated that co-incubated Αβ 42 samples with cirsiliol … In conclusion, it can suggest that cirsiliol can be used as a potential candidate in the …
Number of citations: 1 www.sciencedirect.com

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